2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
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Overview
Description
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl group and an ethan-1-ol group attached to the benzofuran core. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic hydrogenation, electron transfer, and hydride transfer reactions. The use of boron hydrides as reducing agents is particularly common due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, particularly enantioselective reductions, are used to synthesize the compound from its precursors.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Boron hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted benzofuran derivatives.
Scientific Research Applications
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and interfere with cellular processes. For example, its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the ethan-1-ol group.
2-Methylcoumaran: Another benzofuran derivative with a similar structure but different functional groups.
Uniqueness
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8,12H,4-6H2,1H3 |
InChI Key |
DCOVPPFFYRDCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CCO |
Origin of Product |
United States |
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